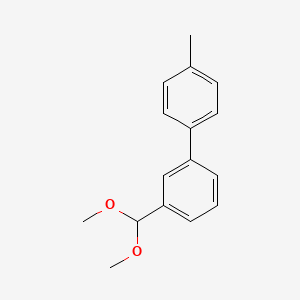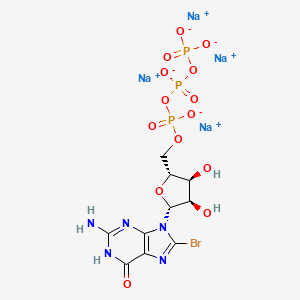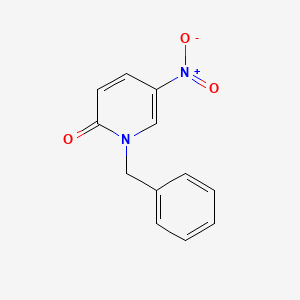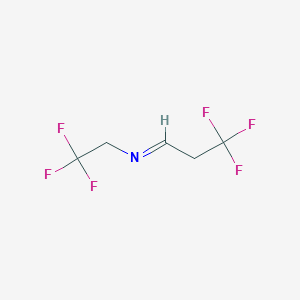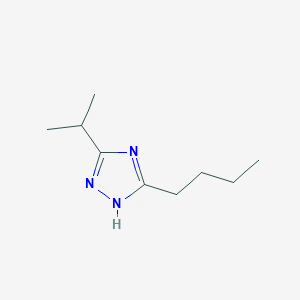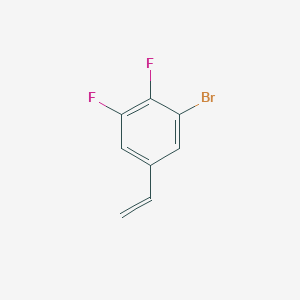
(R)-2-Methyl-1-(pentan-3-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methyl-1-(pentan-3-yl)piperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methyl group at the second position and a pentan-3-yl group at the first position of the piperazine ring. The ® designation indicates that the compound is the right-handed enantiomer, which can have different biological activities compared to its left-handed counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-1-(pentan-3-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperazine and 3-pentanol.
Alkylation Reaction: The 2-methylpiperazine undergoes an alkylation reaction with 3-pentanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a chiral resolving agent or chromatography techniques to isolate the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-Methyl-1-(pentan-3-yl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Methyl-1-(pentan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of ®-2-Methyl-1-(pentan-3-yl)piperazine.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Substituted piperazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-2-Methyl-1-(pentan-3-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-Methyl-1-(pentan-3-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
(S)-2-Methyl-1-(pentan-3-yl)piperazine: The left-handed enantiomer of the compound, which may have different biological activities.
1-(Pentan-3-yl)piperazine: A similar compound lacking the methyl group at the second position.
2-Methylpiperazine: A simpler piperazine derivative without the pentan-3-yl group.
Uniqueness: ®-2-Methyl-1-(pentan-3-yl)piperazine is unique due to its specific chiral configuration and the presence of both the methyl and pentan-3-yl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H22N2 |
|---|---|
Peso molecular |
170.30 g/mol |
Nombre IUPAC |
(2R)-2-methyl-1-pentan-3-ylpiperazine |
InChI |
InChI=1S/C10H22N2/c1-4-10(5-2)12-7-6-11-8-9(12)3/h9-11H,4-8H2,1-3H3/t9-/m1/s1 |
Clave InChI |
HJJOGQPBUGFMDC-SECBINFHSA-N |
SMILES isomérico |
CCC(CC)N1CCNC[C@H]1C |
SMILES canónico |
CCC(CC)N1CCNCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


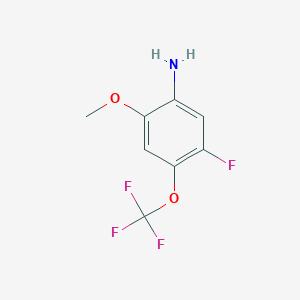
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)

![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
